2-(3,4-Dichlorophenyl)-2-methyloxirane
Description
2-(3,4-Dichlorophenyl)-2-methyloxirane is an epoxide derivative characterized by a substituted oxirane (epoxide) ring with a methyl group and a 3,4-dichlorophenyl substituent. The compound’s structure confers unique reactivity due to the strained three-membered epoxide ring, which is prone to nucleophilic ring-opening reactions. The 3,4-dichlorophenyl moiety introduces steric bulk and electron-withdrawing effects, influencing both chemical stability and interactions with biological targets.
Properties
Molecular Formula |
C9H8Cl2O |
|---|---|
Molecular Weight |
203.06 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-2-methyloxirane |
InChI |
InChI=1S/C9H8Cl2O/c1-9(5-12-9)6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3 |
InChI Key |
SREHUCLFNZSSQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Compounds
Key Observations:
Core Structure Differences: The target compound and the bromo/fluoro oxirane (CAS 702687-42-1) share an epoxide ring but differ in aryl substituents. Methazole (CAS 20816-12-0) replaces the epoxide with an oxadiazolidine-dione ring, rendering it more stable but less reactive toward nucleophiles. This structural difference underpins its use as a herbicide rather than a synthetic intermediate .
Biological Activity :
- BD 1008 and BD 1047 () feature 3,4-dichlorophenyl groups attached to amine backbones, enabling sigma receptor binding. In contrast, the methyloxirane group in the target compound may limit bioavailability due to higher reactivity or metabolic instability .
Halogen Effects :
- Chlorine substituents in the target compound and methazole enhance lipophilicity compared to hydroxylated analogs like 2-(3,4-dihydroxyphenyl)ethylamine (CAS 62-31-7, ). This property likely influences membrane permeability and environmental persistence .
Physicochemical Properties
While explicit data (e.g., melting points, solubility) for this compound are absent in the evidence, inferences can be drawn:
- Solubility : The dichlorophenyl group reduces water solubility compared to hydroxylated analogs (e.g., 2-(3,4-dihydroxyphenyl)ethylamine hydrochloride) but enhances organic solvent compatibility .
- Stability : The epoxide ring’s strain makes the compound more reactive than methazole’s oxadiazolidine-dione, which is stabilized by resonance .
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